molecular formula C47H77O8P B12278323 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]

Cat. No.: B12278323
M. Wt: 801.1 g/mol
InChI Key: XDTOUWPJZGEUQR-UHFFFAOYSA-N
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Description

These are glycerophosphoethanolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages . This compound is significant in various biological and chemical processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of lipid behavior and interactions.

    Biology: Plays a role in membrane biology and the study of phospholipid functions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.

    Industry: Utilized in the production of specialized surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] involves its interaction with biological membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] is unique due to its specific fatty acid composition and the presence of bis(phenyl) phosphate groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTOUWPJZGEUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H77O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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